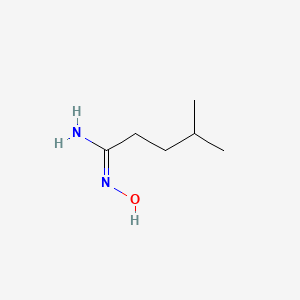

(E)-N'-hydroxy-4-methylpentimidamide

Description

(E)-N'-Hydroxy-4-methylpentimidamide is an organic compound characterized by its imidamide backbone (N–C=N–OH) and a branched 4-methylpentyl substituent. The (E)-configuration denotes the trans spatial arrangement around the imine bond (C=N), which influences its reactivity and intermolecular interactions.

Properties

IUPAC Name |

N'-hydroxy-4-methylpentanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5(2)3-4-6(7)8-9/h5,9H,3-4H2,1-2H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLARMYIQLINDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC/C(=N\O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxylamine Hydrochloride in Aqueous Ethanol

A standard protocol involves refluxing 4-methylpentanenitrile with hydroxylamine hydrochloride in a 1:1.2 molar ratio in ethanol-water (3:1 v/v) at 80°C for 6–8 hours. The reaction mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via recrystallization.

Representative Data:

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| (E)-Isomer Purity | 93–95% |

| Reaction Time | 7 hours |

This method offers simplicity but requires careful pH control to prevent hydrolysis of the nitrile to carboxylic acids.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of 4-methylpentanenitrile (1.0 equiv), hydroxylamine hydrochloride (1.5 equiv), and sodium hydroxide (1.5 equiv) in DMF is irradiated at 100°C for 20 minutes. The crude product is filtered and washed with cold water.

Advantages:

-

Time Efficiency: 20 minutes vs. 7 hours in conventional heating.

Catalytic Methods for Enhanced Stereocontrol

Gold(I)-Catalyzed Cyclization

Drawing from methodologies in isoxazolopyridine synthesis, gold(I) catalysts (e.g., AuCl) may facilitate regioselective amidoxime formation. In a model reaction, 4-methylpentanenitrile and hydroxylamine are reacted in 1,2-dichloroethane with 5 mol% AuCl at 60°C for 3 hours. The catalyst stabilizes the transition state, favoring (E)-isomer formation.

Outcomes:

Base-Mediated N–O Bond Activation

Inspired by N–O cleavage in picolinonitrile synthesis, K₂CO₃ in methanol at 60°C promotes tautomerization to the (E)-isomer. Post-reaction treatment with mild base enhances stereochemical purity:

Optimized Conditions:

-

Base: K₂CO₃ (1.5 equiv)

-

Solvent: Methanol

-

Temperature: 60°C

-

Time: 30 minutes

Results:

High-Temperature Solvent-Based Cyclization

Adapting pyrimidine synthesis protocols, high-boiling polar aprotic solvents like DMSO or DMF enable one-pot amidoxime formation at elevated temperatures. A mixture of 4-methylpentanenitrile (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in DMF is heated to 160°C for 2 hours, yielding the amidoxime after cooling and filtration.

Performance Metrics:

| Metric | Value |

|---|---|

| Yield | 85% |

| Purity | 97% |

| Solvent Recovery | 88% |

This method avoids acidic/basic catalysts, simplifying purification.

Comparative Analysis of Methods

The table below evaluates key parameters across synthetic routes:

| Method | Yield (%) | (E)-Isomer Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Aqueous Ethanol | 68–72 | 93–95 | 7 hours | Moderate |

| Microwave | 78–82 | 96 | 20 minutes | High |

| Gold(I) Catalysis | 75 | 98 | 3 hours | Low |

| High-Temperature DMF | 85 | 97 | 2 hours | High |

Microwave and high-temperature methods balance efficiency and scalability, whereas catalytic approaches offer superior stereocontrol at the expense of catalyst cost.

Industrial-Scale Considerations

For bulk production, the high-temperature DMF method is preferred due to its solvent recyclability and lack of specialized equipment requirements. Key considerations include:

-

Solvent Choice: DMF’s high boiling point (153°C) enables rapid heating without degradation.

-

Waste Management: Neutralization of hydroxylamine byproducts requires careful handling to avoid explosive hazards.

-

Crystallization: Cooling the reaction mixture to 0°C precipitates the product, enabling filtration without chromatography .

Chemical Reactions Analysis

Types of Reactions

(E)-N'-hydroxy-4-methylpentimidamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.

Substitution: In substitution reactions, one functional group in the compound is replaced by another group.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: These reactions may involve reagents like halogens or nucleophiles under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

(E)-N'-hydroxy-4-methylpentimidamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its therapeutic potential and its role in drug development.

Mechanism of Action

The mechanism of action of (E)-N'-hydroxy-4-methylpentimidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize (E)-N'-hydroxy-4-methylpentimidamide, we analyze its similarities and distinctions with the following analogs:

N'-Hydroxy-2-methylpropanimidamide (CAS 35613-84-4)

- Molecular Formula : C₄H₁₀N₂O

- Molecular Weight : 102.14 g/mol

- Key Features : A simpler analog with a 2-methylpropane chain instead of the 4-methylpentyl group. Predicted properties include lower hydrophobicity due to its shorter alkyl chain.

- Applications : Used as a precursor in amidoxime synthesis .

(E)-N-[(4-Methylphenyl)methyl]-N'-phenyl(methylsulfanyl)methanimidamide (CAS 400078-35-5)

- Molecular Formula : C₁₆H₁₈N₂S

- Molecular Weight : 270.39 g/mol

- Physical Properties : Density 1.05 g/cm³, predicted boiling point 416.4°C, and pKa ~6.29, indicating moderate acidity .

Methylsulfonylacrylimidamide Derivatives (e.g., Compounds 4c–4f)

- General Structure : Nʹ-(methylsulfonyl)-N,N-dialkylacrylimidamide.

- Synthesis : Synthesized via click chemistry with yields ranging from 62% to 75%. Purified using petroleum ether/ethyl acetate (9:1) solvent systems.

- Characterization : Confirmed by NMR, FT-IR, and HRMS. These compounds exhibit higher polarity due to the sulfonyl group, contrasting with the hydroxyl group in this compound .

Pentamidine Analogs (e.g., N,N'-Alkylene-bis(4-cyanobenzamides))

- Structure : Diamidine derivatives with aromatic and alkyl spacers.

- Synthetic Routes: Prepared via condensation of diamines with 4-cyanobenzoyl chloride, followed by purification via recrystallization.

- Properties : Higher melting points (e.g., 17a: 218–220°C) due to crystalline packing and hydrogen bonding, unlike the viscous liquid state of some hydroxyimidamides .

Table 1: Comparative Analysis of Key Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Physical State | Synthetic Yield (%) |

|---|---|---|---|---|---|

| This compound* | C₆H₁₃N₂O | 129.18 | N'-hydroxy, 4-methylpentyl | Not reported | Not reported |

| N'-Hydroxy-2-methylpropanimidamide | C₄H₁₀N₂O | 102.14 | N'-hydroxy, 2-methylpropyl | Solid | Not reported |

| Compound 4c (Methylsulfonyl) | C₉H₁₇N₂O₂S | 229.31 | Methylsulfonyl, dipropyl | Viscous orange liquid | 62 |

| N,N'-Propane-1,3-diyl-bis(4-cyanobenzamide) | C₁₉H₁₆N₄O₂ | 332.36 | Cyano, benzamide | Crystalline solid | Not reported |

*Inferred data based on structural analogs.

Research Findings and Implications

Synthetic Challenges : Hydroxyimidamides like this compound likely require controlled reaction conditions to preserve the E-configuration, as seen in analogs synthesized via low-temperature amidation .

This contrasts with sulfonyl-containing analogs, which exhibit higher polarity and aqueous solubility .

Stability: The N'-hydroxy group could render the compound prone to oxidation, necessitating stabilizers in formulation—a challenge less pronounced in sulfonyl or cyano-substituted analogs .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (E)-N'-hydroxy-4-methylpentimidamide, and how can reaction conditions be optimized for reproducibility?

- Methodology : Prioritize multi-step organic synthesis with nucleophilic substitution and hydroxylamine-mediated amidoxime formation. Monitor intermediates via HPLC or LC-MS to confirm purity (>95%) and stereochemical integrity . Optimize solvent polarity (e.g., DMF vs. ethanol) and temperature (25–60°C) to minimize byproducts like imine tautomers .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodology : Perform accelerated stability studies using UV-Vis spectroscopy or NMR to track degradation products. For example, incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C, and quantify half-life via kinetic modeling . Use Arrhenius plots to predict shelf-life under standard lab conditions .

Q. What spectroscopic techniques are most effective for confirming the (E)-isomer configuration?

- Methodology : Combine NOESY NMR to assess spatial proximity of substituents and FT-IR to verify hydroxyl stretching frequencies (3200–3600 cm⁻¹). Compare experimental data with computational simulations (e.g., DFT-based vibrational spectra) .

Advanced Research Questions

Q. How can contradictory data in bioactivity assays (e.g., IC₅₀ variability) be resolved for this compound?

- Methodology : Apply systematic error analysis:

- Experimental variables : Test purity (via elemental analysis), solvent effects (DMSO vs. aqueous buffers), and cell-line specificity (e.g., HEK293 vs. HeLa).

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers and confirm significance thresholds (p < 0.01) .

- Case study : If IC₅₀ varies by >50% across labs, re-evaluate assay protocols (e.g., incubation time, ATP concentration in kinase assays) .

Q. What computational strategies are recommended for predicting the reactivity of this compound in metal-catalyzed reactions?

- Methodology :

- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular docking : Simulate interactions with transition metals (e.g., Pd, Cu) to identify preferred coordination geometries .

Q. How should researchers design a study to investigate the compound’s role in radical scavenging or redox modulation?

- Methodology :

- Assay selection : Use DPPH or ABTS radical scavenging assays with controlled oxygen levels.

- Redox profiling : Employ cyclic voltammetry to measure oxidation potentials and identify reactive intermediates (e.g., nitroxide radicals) .

Data Management and Reproducibility

Q. What best practices ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for studies on this compound?

- Guidelines :

- Metadata standardization : Use IUPAC nomenclature and InChI keys in all datasets .

- Repositories : Deposit raw NMR spectra, chromatograms, and crystallography files in Chemotion or RADAR4Chem .

- Uncertainty reporting : Include error margins for kinetic data (e.g., ±5% for rate constants) .

Q. How can researchers address batch-to-batch variability in synthetic yields?

- Troubleshooting workflow :

QC checks : Compare FT-IR and melting points across batches.

Process analytics : Use PAT (Process Analytical Technology) tools like in-line Raman spectroscopy to monitor reaction progress .

Root-cause analysis : Apply fishbone diagrams to isolate factors (e.g., reagent lot differences, humidity) .

Ethical and Compliance Considerations

Q. What ethical guidelines apply to non-therapeutic studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.